Avenanthramide-C methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6/c1-24-17(23)12-9-11(19)4-5-13(12)18-16(22)7-3-10-2-6-14(20)15(21)8-10/h2-9,19-21H,1H3,(H,18,22)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZHCICFVDHVMC-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)NC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC(=C1)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Avenanthramide-C Methyl Ester as a Potent Inhibitor of NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancer. Avenanthramide-C, a polyphenol found in oats, and its synthetic derivative, avenanthramide-C methyl ester, have emerged as promising anti-inflammatory agents. This technical guide provides an in-depth overview of the role of this compound as a potent inhibitor of the NF-κB signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including atherosclerosis, arthritis, and neurodegenerative disorders. The NF-κB signaling cascade is a central mediator of inflammatory processes, making it a prime target for therapeutic intervention. Avenanthramides, a group of phenolic alkaloids unique to oats, have demonstrated significant anti-inflammatory and antioxidant properties. This compound, a synthetic analog, has been shown to possess enhanced biological activity, particularly in the inhibition of NF-κB activation. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound as an NF-κB inhibitor.

Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB signaling pathway through a multi-pronged mechanism, primarily by targeting key upstream kinases and the proteasome. In the canonical NF-κB pathway, pro-inflammatory stimuli, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to intervene at two critical points in this cascade:

-

Inhibition of IKK and IκBα Phosphorylation: It dose-dependently decreases the phosphorylation of both IKK and IκBα[1][2]. By preventing the initial phosphorylation event, it effectively blocks the downstream signaling cascade.

-

Mild Inhibition of Proteasome Activity: this compound has also been observed to mildly inhibit the activity of the proteasome, further contributing to the stabilization of IκBα and the sequestration of NF-κB in the cytoplasm[1][2].

This dual action leads to a significant reduction in the nuclear translocation of NF-κB and, consequently, a decrease in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like IL-6, IL-8, and monocyte chemoattractant protein-1 (MCP-1)[1][2].

Quantitative Data

The inhibitory effects of this compound on the NF-κB pathway have been quantified in various in vitro studies. The following tables summarize the key findings from research conducted on human aortic endothelial cells (HAEC) and human aortic smooth muscle cells (HASMC).

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Expression in Human Aortic Endothelial Cells (HAEC)

| Parameter | Inducer | This compound Concentration | Observation | Reference |

| IL-6 mRNA Expression | IL-1β | Dose-dependent | Significant decrease | [1][2] |

| IL-8 mRNA Expression | IL-1β | Dose-dependent | Significant decrease | [1][2] |

| MCP-1 mRNA Expression | IL-1β | Dose-dependent | Significant decrease | [1][2] |

| IL-6 Secretion | IL-1β | Dose-dependent | Significant decrease | [1][2] |

| IL-8 Secretion | IL-1β | Dose-dependent | Significant decrease | [1][2] |

| MCP-1 Secretion | IL-1β | Dose-dependent | Significant decrease | [1][2] |

Table 2: Effect of this compound on NF-κB Signaling Pathway Components

| Assay | Cell Type | Inducer | This compound Concentration | Outcome | Reference |

| NF-κB DNA Binding Assay | HAEC | IL-1β, TNF-α | Dose-dependent | Inhibition of NF-κB DNA binding activity | [1][2] |

| NF-κB Luciferase Reporter Assay | HAEC | IL-1β, TNF-α | Dose-dependent | Inhibition of NF-κB-dependent reporter gene expression | [1][2] |

| Western Blot (p-IKK) | HAEC | IL-1β | Dose-dependent | Decreased phosphorylation of IKK | [1][2] |

| Western Blot (p-IκBα) | HAEC | IL-1β | Dose-dependent | Decreased phosphorylation of IκBα | [1][2] |

| Western Blot (IκBα degradation) | HAEC | IL-1β | Dose-dependent | Prevention of IκBα degradation | [1][2] |

| Proteasome Activity Assay | HAEC | - | Dose-dependent | Mild inhibition of proteasome activity | [1][2] |

| NF-κB Nuclear Translocation | HASMC | TNF-α | Up to 100 µM | Suppression of p65 nuclear translocation | [3][4] |

Note: Specific IC50 values for this compound are not explicitly stated in the reviewed literature; however, the dose-dependent inhibitory effects were consistently observed.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound as an NF-κB inhibitor.

Cell Culture and Treatment

-

Cell Lines:

-

Human Aortic Endothelial Cells (HAEC)

-

Human Aortic Smooth Muscle Cells (HASMC)[3]

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in multi-well plates and allowed to reach confluence.

-

Prior to treatment, the culture medium is often replaced with a serum-free or low-serum medium for a period of time.

-

Cells are pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours)[1][2].

-

Following pre-treatment, cells are stimulated with an NF-κB activator, such as IL-1β (e.g., 1 ng/mL) or TNF-α (e.g., 10 ng/mL), for a defined period (e.g., 15-60 minutes for phosphorylation studies, or longer for gene expression and protein secretion assays).

-

Western Blot Analysis for Phosphorylated Proteins

-

Objective: To determine the effect of this compound on the phosphorylation of IKK and IκBα, and the degradation of IκBα.

-

Methodology:

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated IKK (p-IKK), total IKK, phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.

-

NF-κB Luciferase Reporter Assay

-

Objective: To quantify the transcriptional activity of NF-κB.

-

Methodology:

-

Transfection: Cells are transiently co-transfected with a firefly luciferase reporter plasmid containing NF-κB binding sites in its promoter and a Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Treatment: After a recovery period (e.g., 24 hours), the transfected cells are treated with this compound and then stimulated with an NF-κB activator as described in section 4.1.

-

Cell Lysis and Luciferase Assay:

-

Cells are lysed using a passive lysis buffer.

-

The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The results are typically expressed as relative luciferase units (RLU).

-

NF-κB DNA Binding Assay (EMSA or ELISA-based)

-

Objective: To assess the binding of activated NF-κB to its consensus DNA sequence.

-

Methodology (ELISA-based):

-

Nuclear Protein Extraction: Following treatment, nuclear extracts are prepared from the cells.

-

Binding Reaction: The nuclear extracts are incubated in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus sequence.

-

Detection:

-

A primary antibody specific for an NF-κB subunit (e.g., p65) is added to the wells.

-

An HRP-conjugated secondary antibody is then added.

-

-

Quantification: A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of NF-κB bound to the DNA.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound's inhibition of the NF-κB pathway.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's efficacy.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by potently inhibiting the NF-κB signaling pathway. Its dual mechanism of action—inhibiting IKK and IκBα phosphorylation while also mildly suppressing proteasome activity—provides a robust means of downregulating pro-inflammatory gene expression. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of this promising compound. Future studies should aim to establish precise IC50 values in various cell types and to evaluate its efficacy and safety in preclinical and clinical models of inflammatory diseases.

References

- 1. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

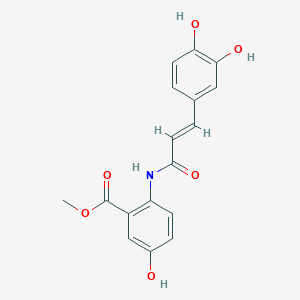

The chemical structure and properties of Avenanthramide-C methyl ester.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and associated mechanisms of action of Avenanthramide-C methyl ester. It is intended to serve as a core resource for researchers in pharmacology, cell biology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a synthetic derivative of Avenanthramide-C, a polyphenol found naturally in oats. The esterification of the carboxylic acid group modifies its physicochemical properties, which can influence its solubility and cell permeability.

Chemical Structure:

-

Formal Name: 2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]amino]5-hydroxy-benzoic acid, methyl ester[1][2]

-

SMILES: OC1=CC(C(OC)=O)=C(NC(/C=C/C2=CC(O)=C(O)C=C2)=O)C=C1[2]

The structure consists of a dihydroxyphenyl propenoyl group linked via an amide bond to a 5-hydroxy-anthranilic acid methyl ester backbone.

Physicochemical Data

The compound is typically supplied as a crystalline solid and exhibits solubility in various organic solvents, with limited solubility in aqueous buffers.[1][2]

| Property | Value | Reference |

| Physical State | Crystalline Solid | [1][2] |

| Purity | ≥90% - ≥95% (supplier dependent) | [1][2][4] |

| UV/Vis. λmax | 224, 348, 356 nm | [1][2] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

| Solubility | ||

| DMSO | ~20 mg/mL | [1][2] |

| DMF | ~20 mg/mL | [1][2] |

| Ethanol | ~10 mg/mL | [1][2] |

| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [1][2] |

Biological Activity and Mechanisms of Action

This compound is primarily recognized for its potent anti-inflammatory and antioxidant activities. It modulates key signaling pathways involved in cellular stress and inflammatory responses.

Anti-Inflammatory Activity

The primary anti-inflammatory mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][5] It has been shown to block the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of the inhibitor of NF-κB (IκB).[2][6] This action prevents the translocation of the active NF-κB dimer (p50/p65) into the nucleus, thereby downregulating the expression of NF-κB target genes, including pro-inflammatory cytokines.

The compound dose-dependently inhibits the expression and secretion of key inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1) in various cell types, including human aortic endothelial cells.[2][7]

Modulation of Other Signaling Pathways

Beyond the canonical NF-κB pathway, Avenanthramide-C and its derivatives have been shown to influence other critical signaling cascades:

-

MAPK Pathway: In the context of osteoarthritis, Avenanthramide-C inhibits the expression of matrix metalloproteinases (MMPs) by regulating p38 kinase and JNK signaling pathways, but not ERK or NF-κB in that specific model.[8][9]

-

NOD1/RIP2/NF-κB Pathway: In models of Alzheimer's disease, Avenanthramide-C has been shown to reduce neuroinflammation by inhibiting the NOD1/RIP2/NF-κB signaling pathway.[10][11]

-

Antioxidant Response Pathway: The compound exerts protective effects against cisplatin-induced cardiotoxicity by modulating the p62–Keap1–Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[12]

Antiproliferative and Antioxidant Activity

Avenanthramide-C and its methyl ester derivative have demonstrated antiproliferative effects, particularly against colon cancer cell lines.[6] This activity is linked to its broader antioxidant properties. Avenanthramide-C is noted to have a high total antioxidant capacity, effectively scavenging various free radicals.[13][14]

Quantitative Biological Data

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (IKK/IκB Phosphorylation) | ~40 µM | Human Aortic Endothelial Cells | [15][16] |

| EC₅₀ (TNF-α-induced NF-κB inhibition) | 64.3 µM (for Avn-2c) | C2C12 Cells | [14] |

| In Vivo Dosage | 6 mg/kg (oral gavage) | 5x FAD Mice | [11] |

| Human Pharmacokinetics (Avn-C) | Cmax: 41.4 - 89.0 nmol/L | Healthy Adults (0.5-1g dose) | [17] |

| Antioxidant Activity (DPPH) | IC₅₀: 7.38 µg/mL | In vitro assay | [18] |

Experimental Methodologies

This section outlines the core experimental protocols used to characterize the biological activities of this compound.

Synthesis

While Avenanthramide-C is naturally occurring, the methyl ester is synthetically prepared. An improved and environmentally friendly approach for synthesizing the avenanthramide family involves a mixed anhydride method .[14][19] This strategy offers high yields and purity, often allowing for direct crystallization of the product and avoiding complex chromatographic purification. The biosynthesis in oats involves the condensation of 5-hydroxyanthranilic acid with caffeoyl-CoA, catalyzed by the enzyme HHT.[20]

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Culture: Plate cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HeLa 57A or HEK293T) in a 96-well plate and grow overnight.[6][8]

-

Treatment: Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 20 ng/mL) or IL-1β and incubate for 4-7 hours.[2][10]

-

Lysis: Wash cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[2][8]

-

Detection: Transfer a small volume of the cell lysate (e.g., 10-20 µL) to an opaque 96-well plate.[2][6]

-

Measurement: Use a luminometer to inject the luciferase assay reagent (containing luciferin substrate) and measure the resulting luminescence. The light output is proportional to the NF-κB transcriptional activity.[3][6]

Cytokine Secretion ELISA

This immunoassay measures the concentration of secreted cytokines (IL-6, IL-8, MCP-1) in the cell culture supernatant.

-

Cell Culture and Treatment: Plate cells (e.g., human aortic endothelial cells) and treat with the compound and/or stimulant as described above.

-

Supernatant Collection: After the incubation period, collect the cell culture medium.

-

ELISA Protocol (General Sandwich):

-

Add standards and collected supernatants to wells of a 96-well plate pre-coated with a capture antibody specific for the target cytokine. Incubate for 1-2 hours.[21]

-

Wash the plate multiple times with a wash buffer to remove unbound substances.[21]

-

Add a biotin-conjugated detection antibody specific for the target cytokine. Incubate for 1 hour.[21]

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.[21]

-

Wash the plate.

-

Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound cytokine. Incubate for ~30 minutes in the dark.

-

Add a stop solution to terminate the reaction and read the absorbance at 450 nm using a microplate reader.

-

-

Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to a standard curve generated from known concentrations of the recombinant cytokine.[22]

MTT Cell Viability/Antiproliferation Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[1]

-

Cell Plating: Seed cells (e.g., CaCo-2, HT29 colon cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

-

Treatment: Expose the cells to various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[1]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[1][5]

-

Measurement: Shake the plate for ~15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550-600 nm (typically 570 nm) using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bowdish.ca [bowdish.ca]

- 9. Avenanthramide C as a novel candidate to alleviate osteoarthritic pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB luciferase reporter assay [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. Protective effects of avenanthramide-C against cisplatin-induced cardiotoxicity in rats by attenuating oxidative stress, inflammatory cytokines, and modulating p62–Keap1–Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro total antioxidant capacity and anti-inflammatory activity of three common oat-derived avenanthramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. This compound - Cayman Chemical [bioscience.co.uk]

- 17. Avenanthramides are bioavailable and have antioxidant activity in humans after acute consumption of an enriched mixture from oats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Avenanthramide C from underutilized oat glumes exhibits dual anti-oxidant and anti-thrombotic effects in oxidative damage and thrombosis models - Food & Function (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. The Biosynthetic Pathway of Major Avenanthramides in Oat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. researchgate.net [researchgate.net]

A Comparative Analysis of Avenanthramide-C and Avenanthramide-C Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids found exclusively in oats (Avena sativa L.) that have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-proliferative properties. Among the various AVNs, Avenanthramide-C (Avn-C) is one of the most abundant and bioactive. Its synthetic derivative, Avenanthramide-C methyl ester (CH3-Avn-C), has also been a subject of investigation, particularly for its anti-inflammatory effects. This technical guide provides an in-depth comparison of Avn-C and CH3-Avn-C, focusing on their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental protocols and pathway visualizations.

Physicochemical Properties

The fundamental difference between Avenanthramide-C and its methyl ester lies in the esterification of the carboxylic acid group on the 5-hydroxyanthranilic acid moiety. This seemingly minor structural modification can influence the compound's physicochemical properties, which in turn may affect its solubility, bioavailability, and cellular uptake. A summary of their key properties is presented below.

| Property | Avenanthramide-C | This compound |

| Chemical Formula | C₁₆H₁₃NO₆ | C₁₇H₁₅NO₆ |

| Molecular Weight | 315.28 g/mol | 329.3 g/mol |

| Appearance | Yellow solid | Crystalline solid |

| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, ethyl acetate. | Soluble in ethanol (~10 mg/ml), DMSO (~20 mg/ml), and dimethylformamide (DMF) (~20 mg/ml). Sparingly soluble in aqueous buffers; a 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/ml. |

| LogP (Predicted) | 2.803 | Not explicitly found, but esterification generally increases lipophilicity. |

| Melting Point | 248-250 °C | Not explicitly found. |

Comparative Biological Activities

Both Avenanthramide-C and its methyl ester are recognized for their potent anti-inflammatory effects, primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. However, their broader biological activities and reported potencies show some distinctions.

Anti-inflammatory Activity

The anti-inflammatory properties of both compounds are well-documented. They have been shown to reduce the expression and secretion of pro-inflammatory cytokines and chemokines.

| Biological Effect | Avenanthramide-C | This compound |

| NF-κB Inhibition | Dose-dependently suppresses NF-κB nuclear translocation.[1] | Inhibits NF-κB activation with an IC₅₀ of ~40 μM by blocking IKK and IκB phosphorylation.[2] |

| Cytokine/Chemokine Inhibition | Reduces secretion of IL-6.[1] Suppresses TNF-α, IL-1β, and IL-6 levels. | Dose-dependently reduces mRNA expression and secretion of IL-6, IL-8, and MCP-1.[3] |

Modulation of Other Signaling Pathways and Enzymes

Beyond NF-κB, Avenanthramide-C has been shown to modulate other key signaling pathways and enzymes involved in inflammation and tissue remodeling.

| Biological Effect | Avenanthramide-C | This compound |

| MAPK Pathway | Reduces the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner. | Information not prominently found in the search results. |

| MMP Activity | Dose-dependently suppresses the expression and activity of MMP-9.[1] | Information not prominently found in the search results. |

| PI3K/Akt Pathway | Modulates the PI3K/Akt/GSK3β signaling pathway. | Information not prominently found in the search results. |

Signaling Pathways

The primary mechanism of anti-inflammatory action for both compounds involves the inhibition of the NF-κB pathway. However, Avenanthramide-C has been shown to have a broader impact on interconnected signaling cascades.

Avenanthramide-C Signaling Pathways

Avenanthramide-C exerts its effects through multiple signaling pathways. It inhibits the canonical NF-κB pathway by preventing the nuclear translocation of NF-κB. Furthermore, it attenuates inflammatory responses by suppressing the phosphorylation of key kinases in the MAPK pathway (ERK, JNK, and p38). This multi-targeted approach leads to a reduction in the expression of pro-inflammatory cytokines and matrix metalloproteinases.

This compound Signaling Pathway

The primary reported mechanism for this compound is the direct inhibition of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), thereby sequestering NF-κB in the cytoplasm and preventing its activation and translocation to the nucleus.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for the evaluation of Avenanthramide-C and its methyl ester.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment: Pre-treat the cells with various concentrations of Avenanthramide-C or this compound for a specified duration (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL) or IL-1β to activate the NF-κB pathway.

-

Lysis: After the stimulation period (e.g., 6-8 hours), lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the stimulated control.

Western Blotting for MAPK Phosphorylation

This technique is used to detect the activation of MAPK signaling pathways by measuring the phosphorylation of key kinases.

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells if necessary, then treat with Avenanthramide-C at various concentrations for a specified time, followed by stimulation with an appropriate agonist (e.g., TNF-α).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK, JNK, and p38 to confirm equal protein loading.

Gelatin Zymography for MMP Activity

This assay is used to detect the activity of matrix metalloproteinases, such as MMP-2 and MMP-9.

Protocol:

-

Sample Preparation: Collect conditioned media from cell cultures treated with Avenanthramide-C and/or a stimulant. Concentrate the media if necessary.

-

Non-reducing SDS-PAGE: Mix the samples with a non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).

-

Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

-

Renaturation: Wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in a developing buffer containing CaCl₂ and ZnCl₂ at 37°C for 18-24 hours to allow for gelatin digestion by the MMPs.

-

Staining: Stain the gel with Coomassie Brilliant Blue R-250.

-

Destaining: Destain the gel until clear bands appear against a blue background, indicating areas of gelatinolytic activity.

-

Analysis: Quantify the clear bands using densitometry.

Conclusion

References

The Core of Oat's Defensive Chemistry: A Technical Guide to the Biosynthetic Pathway of Avenanthramides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a class of phenolic alkaloids unique to oats (Avena sativa L.) that play a crucial role in the plant's defense mechanisms and are of significant interest for their potential human health benefits, including antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of AVNs, offering detailed experimental protocols and quantitative data to support further research and development in this field.

The Biosynthetic Pathway of Avenanthramides

The synthesis of the three major avenanthramides, AVN A, AVN B, and AVN C, is a multi-step process that involves enzymes from the well-established shikimate and phenylpropanoid pathways. The pathway begins with the amino acid L-phenylalanine and culminates in the condensation of a hydroxycinnamoyl-CoA moiety with a hydroxylated anthranilate derivative.

Two distinct pathways have been proposed for the biosynthesis of AVN-B. The first suggests the direct condensation of feruloyl-CoA with 5-hydroxyanthranilic acid, catalyzed by hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT). The second, more recently elucidated pathway, involves the methylation of AVN C to form AVN B, a reaction catalyzed by caffeoyl-CoA O-methyltransferase (CCoAOMT).[1][2]

Signaling Pathway Diagram

References

A Technical Guide to the Anti-inflammatory Properties of Avenanthramide-C Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids uniquely found in oats (Avena sativa L.) that have garnered significant scientific interest for their potent antioxidant and anti-inflammatory activities.[1][2][3] Among the various AVN isoforms, Avenanthramide-C (Avn-C) is a major constituent and demonstrates robust biological effects.[3][4] This technical guide focuses on the synthetically prepared methyl ester derivative of Avn-C, referred to as Avenanthramide-C methyl ester (CH3-Avn-C), which exhibits high biological potency.[5][6] We will delve into its molecular mechanisms of action, present quantitative data on its anti-inflammatory efficacy, detail relevant experimental protocols, and visualize the key signaling pathways it modulates.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The primary anti-inflammatory mechanism of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[5][7] It also demonstrates modulatory effects on the Mitogen-Activated Protein Kinase (MAPK) pathway in certain cell types.[8][9]

Inhibition of the NF-κB Pathway

This compound exerts its inhibitory effect on the NF-κB pathway at several key points. Inflammatory stimuli, such as Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α), typically activate the IκB kinase (IKK) complex.[5][7] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like IL-6, IL-8, and Monocyte Chemoattractant Protein-1 (MCP-1).[5][6][7]

This compound disrupts this cascade by:

-

Inhibiting IKK Phosphorylation: It directly reduces the phosphorylation levels of the IKKα/IKKβ subunits.[5][7]

-

Preventing IκBα Phosphorylation and Degradation: By inhibiting IKK, it prevents the phosphorylation and subsequent degradation of IκBα.[5][7]

-

Suppressing Proteasome Activity: Evidence suggests it also mildly inhibits proteasome activity, further contributing to the stabilization of IκBα.[5][6]

This multi-pronged inhibition effectively traps NF-κB in the cytoplasm, preventing the expression of target inflammatory genes.[2][7] Studies show it inhibits NF-κB activation stimulated by IL-1β, TNF-α, and downstream effectors like TRAF2, TRAF6, and NIK.[5][6][7]

Modulation of MAPK Pathways

In certain cellular contexts, such as osteoarthritic chondrocytes or TNF-α-activated smooth muscle cells, Avenanthramide-C and its derivatives have been shown to inhibit components of the MAPK pathway, including p38 and JNK signaling.[8][9][10] This inhibition contributes to the downregulation of matrix metalloproteinases (MMPs) and other inflammatory mediators, although this effect appears to be cell-type specific.[8][11]

Quantitative Anti-inflammatory Activity

Studies have quantified the inhibitory effects of this compound on various inflammatory markers. The data consistently show a dose-dependent reduction in the expression and secretion of key pro-inflammatory cytokines.

| Parameter | Cell Type | Stimulant | Method | Result | Reference |

| IC50 for NF-κB Activation | Human Aortic Endothelial Cells (HAEC) | IL-1β | NF-κB DNA Binding Assay | ~40 μM | [12] |

| IL-6 Secretion | HAEC | IL-1β | ELISA | Dose-dependent decrease | [5][6][7] |

| IL-8 Secretion | HAEC | IL-1β | ELISA | Dose-dependent decrease | [5][6][7] |

| MCP-1 Secretion | HAEC | IL-1β | ELISA | Dose-dependent decrease | [5][6][7] |

| IL-6 mRNA Expression | HAEC | IL-1β | Real-Time RT-PCR | Dose-dependent decrease | [5][6][7] |

| IL-8 mRNA Expression | HAEC | IL-1β | Real-Time RT-PCR | Dose-dependent decrease | [5][6][7] |

| MCP-1 mRNA Expression | HAEC | IL-1β | Real-Time RT-PCR | Dose-dependent decrease | [5][6][7] |

| IKK Phosphorylation | HAEC | IL-1β | Western Blot | Dose-dependent decrease | [5][7] |

| IκBα Phosphorylation | HAEC | IL-1β | Western Blot | Dose-dependent decrease | [5][7] |

| IκBα Degradation | HAEC | IL-1β | Western Blot | Prevented in a dose-dependent manner | [5][6] |

Key Experimental Protocols

The following sections outline the methodologies used to characterize the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Line: Human Aortic Endothelial Cells (HAEC) are commonly used to model the vascular inflammation associated with atherosclerosis.[5][6]

-

Culture Conditions: Cells are grown to confluence in appropriate media (e.g., Endothelial Growth Medium) at 37°C in a humidified atmosphere of 5% CO2.

-

Protocol:

-

Seed HAEC in multi-well plates.

-

Once confluent, pre-treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 24 hours).[5]

-

Induce inflammation by adding a stimulant, such as IL-1β (e.g., 10 ng/mL) or TNF-α, for a defined period (e.g., 4-24 hours depending on the endpoint).[5][6]

-

Harvest cell culture supernatants for cytokine analysis (ELISA) and cell lysates for protein (Western Blot) or mRNA (RT-PCR) analysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

-

Principle: ELISA is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).

-

Block non-specific binding sites with a blocking buffer (e.g., BSA solution).

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash again and add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change.

-

Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot for Protein Phosphorylation and Degradation

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the analysis of protein levels and post-translational modifications like phosphorylation.

-

Protocol:

-

Protein Extraction: Lyse the treated cells with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKK, phospho-IκBα, total IκBα, β-actin as a loading control) overnight at 4°C.[5][7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software.

-

Conclusion and Future Directions

This compound is a potent anti-inflammatory agent that operates primarily through the robust inhibition of the NF-κB signaling pathway.[7] By preventing the phosphorylation of IKK and the subsequent degradation of IκBα, it effectively blocks the nuclear translocation of NF-κB and the transcription of key pro-inflammatory cytokines.[5][7] The quantitative data and established experimental protocols provide a solid foundation for its further investigation.

Future research should focus on its pharmacokinetic and pharmacodynamic properties in vivo, its potential in animal models of chronic inflammatory diseases such as atherosclerosis and rheumatoid arthritis, and further elucidation of its effects on other signaling pathways like the MAPK cascade in different disease contexts.[8][10] This will be critical for assessing its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

References

- 1. Frontiers | Protective effects of avenanthramide-C against cisplatin-induced cardiotoxicity in rats by attenuating oxidative stress, inflammatory cytokines, and modulating p62–Keap1–Nrf2 pathway [frontiersin.org]

- 2. Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biosynthetic Pathway of Major Avenanthramides in Oat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Avenanthramide C as a novel candidate to alleviate osteoarthritic pathogenesis [bmbreports.org]

- 9. old-molcells.inforang.com [old-molcells.inforang.com]

- 10. Frontiers | Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]

- 11. Avenanthramide C as a novel candidate to alleviate osteoarthritic pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

Methodological & Application

Application of Avenanthramide-C Methyl Ester in the Study of Inflammatory Diseases

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramide-C methyl ester, a synthetic derivative of Avenanthramide-C found in oats, is a potent anti-inflammatory agent.[1] It has garnered significant interest in the field of inflammatory disease research due to its targeted inhibition of key pro-inflammatory signaling pathways. These notes provide an overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in in-vitro studies.

This compound primarily exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It has been shown to inhibit the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκB), which prevents the degradation of IκB and the subsequent translocation of NF-κB into the nucleus.[1][2] This blockade of NF-κB activation leads to a dose-dependent reduction in the expression and secretion of various pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][2]

Furthermore, some studies suggest that Avenanthramide-C and its derivatives can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and JNK, which are also critically involved in the inflammatory response.[3][4][5]

Quantitative Data

The following table summarizes the reported quantitative data for the anti-inflammatory effects of this compound.

| Parameter | Cell Type | Inducer | Measured Effect | Value/Concentration | Reference |

| IC50 | Not Specified | Not Specified | NF-κB Activation Inhibition | ~40 µM | [6] |

| Concentration | Human Aortic Endothelial Cells (HAEC) | IL-1β | Inhibition of IL-6, IL-8, and MCP-1 mRNA expression and secretion | Dose-dependent | [1][2] |

| Concentration | Human Aortic Endothelial Cells (HAEC) | IL-1β and TNF-α | Inhibition of NF-κB activation | Dose-dependent | [1] |

| Concentration | Human Arterial Smooth Muscle Cells (HASMC) | TNF-α | Reduction in IL-6 secretion | 100 µM | [5][7] |

| Concentration | Human Arterial Smooth Muscle Cells (HASMC) | TNF-α | Inhibition of NF-κB nuclear translocation | 100 µM | [5][7] |

| Concentration | Human Arterial Smooth Muscle Cells (HASMC) | TNF-α | Reduction in phosphorylation of ERK, JNK, and p38 | Not specified | [5] |

| Concentration | 2DD Human Skin Fibroblasts | TNF-α | Reduction in IL-1β, IL-6, IL-8, and TNF gene transcripts | 100 µM and 200 µM | [8] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures, the following diagrams are provided.

Caption: NF-κB signaling pathway inhibition by this compound.

Caption: Experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: In-vitro Anti-inflammatory Activity Assay using Human Aortic Endothelial Cells (HAEC)

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in HAEC stimulated with IL-1β.

Materials:

-

Human Aortic Endothelial Cells (HAEC)

-

Endothelial Cell Growth Medium

-

This compound (stock solution in DMSO)

-

Recombinant Human IL-1β

-

Phosphate Buffered Saline (PBS)

-

TRIzol reagent for RNA extraction

-

qRT-PCR reagents and instrument

-

ELISA kits for human IL-6, IL-8, and MCP-1

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HAEC in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere and reach confluence for 24 hours.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 40, 100 µM). Include a vehicle control (DMSO). Incubate for 2 hours.

-

Stimulation: Add IL-1β to each well (final concentration of 10 ng/mL), except for the unstimulated control wells.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant for cytokine analysis by ELISA.

-

RNA Extraction: Wash the cells with PBS and lyse them directly in the wells using TRIzol reagent for subsequent RNA extraction and qRT-PCR analysis of IL-6, IL-8, and MCP-1 mRNA levels.

-

Analysis:

-

ELISA: Perform ELISA on the collected supernatants according to the manufacturer's instructions to quantify the secreted levels of IL-6, IL-8, and MCP-1.

-

qRT-PCR: Synthesize cDNA from the extracted RNA and perform qRT-PCR to determine the relative mRNA expression levels of the target genes, normalized to a housekeeping gene (e.g., GAPDH).

-

Protocol 2: Western Blot Analysis of NF-κB Pathway Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of IKK and IκB in response to an inflammatory stimulus.

Materials:

-

Cells (e.g., HAEC, HASMC)

-

Cell culture medium

-

This compound

-

Inflammatory stimulus (e.g., IL-1β or TNF-α)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-IKK, anti-IKK, anti-phospho-IκB, anti-IκB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluence. Pre-treat with this compound for 2 hours, followed by stimulation with the inflammatory agent for a short duration (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

These protocols provide a framework for investigating the anti-inflammatory properties of this compound. Researchers should optimize concentrations, incubation times, and other experimental parameters based on their specific cell types and research questions.

References

- 1. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Avenanthramide C as a novel candidate to alleviate osteoarthritic pathogenesis [bmbreports.org]

- 4. Avenanthramide-C Shows Potential to Alleviate Gingival Inflammation and Alveolar Bone Loss in Experimental Periodontitis [old-molcells.inforang.com]

- 5. Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Frontiers | Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]

- 8. Cytoprotective effects of Avenathramide C against oxidative and inflammatory stress in normal human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing the dosage of Avenanthramide-C methyl ester to minimize cytotoxicity.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Avenanthramide-C methyl ester to minimize cytotoxicity.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic derivative of Avenanthramide-C, a polyphenol found in oats. Its primary mechanism of action is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1][2] It achieves this by preventing the phosphorylation of IκB kinase (IKK) and IκBα, which ultimately blocks the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[1][2] In some cancer cell lines, Avenanthramide-C has been shown to induce apoptosis.[3][4][5][6]

2. What is a typical starting concentration range for this compound in cell culture experiments?

Based on published studies, a common starting concentration range for Avenanthramide-C and its analogs in cell culture is between 50 µM and 400 µM.[3][6] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

3. How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[4][7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 20 mg/mL stock in DMSO is feasible.[4][7] This stock solution should be stored at -20°C for long-term stability, which can be up to four years.[4][7] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Aqueous solutions of this compound are not recommended for storage for more than one day.[7]

4. How can I determine the optimal, non-toxic dose of this compound for my experiments?

To determine the optimal, non-toxic dose, a dose-response curve should be generated using a cell viability or cytotoxicity assay. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours). The goal is to identify the highest concentration that achieves the desired biological effect without causing significant cell death in your experimental model.

5. Is this compound expected to be cytotoxic to all cell types?

Avenanthramide-C has been shown to be non-toxic to healthy cells in some studies, while exhibiting cytotoxic effects on certain cancer cell lines.[3][5][6] For instance, it has been observed to reduce the viability of breast cancer cells (MDA-MB-231), colon cancer cells (CaCo-2), and liver cancer cells (Hep3B).[3][8][9] However, in other contexts, such as with human aortic endothelial cells, it has been used for its anti-inflammatory effects without mention of significant cytotoxicity at effective concentrations.[1] Therefore, the cytotoxic potential is cell-type dependent and should be empirically determined.

Troubleshooting Guides

MTT Assay Troubleshooting

| Issue | Possible Cause | Solution |

| High background in wells without cells | Contamination of media or reagents with bacteria or yeast. | Use sterile technique and fresh, filtered reagents. |

| Phenol red in the culture medium. | Use a reference wavelength (e.g., 630 nm) for background correction or use phenol red-free medium.[10] | |

| Low absorbance readings | Cell density is too low. | Optimize cell seeding density to ensure it falls within the linear range of the assay. |

| Incomplete solubilization of formazan crystals. | Ensure complete mixing of the solubilization solution (e.g., DMSO or isopropanol) and incubate for a sufficient time, protected from light.[10] | |

| Inconsistent results between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. |

| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |

| Unexpected increase in viability at high concentrations | Off-target effects of the compound or interference with the MTT assay. | Consider using an alternative cytotoxicity assay (e.g., LDH or Annexin V/PI) to confirm the results. Some compounds can directly reduce MTT, leading to a false positive signal. |

General Experimental Troubleshooting

| Issue | Possible Cause | Solution |

| Precipitation of this compound in culture medium | Poor solubility at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. Prepare fresh dilutions from the stock solution for each experiment.[7] |

| High variability in biological response | Inconsistent cell passage number or health. | Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before treatment. |

| Fluctuation in incubator conditions (CO2, temperature, humidity). | Regularly calibrate and monitor incubator conditions. | |

| Observed cytotoxicity in vehicle control | DMSO concentration is too high. | Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. Keep the final DMSO concentration consistent across all treatments. |

Data Presentation

Table 1: Summary of Avenanthramide-C Concentrations and their Effects on Cell Viability

| Cell Line | Avenanthramide-C Concentration | Incubation Time | Effect on Cell Viability | Reference |

| MDA-MB-231 (Breast Cancer) | 50 µM | 96 h | Significant decrease | [3][6] |

| 200 µM | 96 h | Significant decrease | [3][6] | |

| 400 µM | 96 h | Viability below 25% | [3][5] | |

| CaCo-2 (Colon Cancer) | Not specified | Not specified | Cytotoxic effect | [8][9] |

| Hep3B (Liver Cancer) | Not specified | Not specified | Marked cytotoxic effect | [8][9] |

| Human Aortic Endothelial Cells | Up to 100 µM | 24 h | Used for anti-inflammatory studies | [1] |

| SK-MEL-2 (Melanoma) | 50 µM, 100 µM | Not specified | No cytotoxicity observed |

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using the MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate time. Include untreated and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Avenanthramide-C reduces the viability of MDA-MB-231 breast cancer cells through an apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. [PDF] Natural and synthetic avenanthramides activate caspases 2, 8, 3 and downregulate hTERT, MDR1 and COX-2 genes in CaCo-2 and Hep3B cancer cells. | Semantic Scholar [semanticscholar.org]

- 9. Natural and synthetic avenanthramides activate caspases 2, 8, 3 and downregulate hTERT, MDR1 and COX-2 genes in CaCo-2 and Hep3B cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. MTT assay overview | Abcam [abcam.com]

Identifying and mitigating potential off-target effects of Avenanthramide-C methyl ester.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avenanthramide-C methyl ester. The information is designed to help identify and mitigate potential off-target effects and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

A1: The primary on-target effect of this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It acts by blocking the phosphorylation of IκB kinase (IKK) and the inhibitor of κB (IκB), which prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus.[1][2][3] This inhibitory action has an IC50 value of approximately 40 μM.[4]

Q2: What are the known downstream effects of this compound's on-target activity?

A2: By inhibiting the NF-κB pathway, this compound dose-dependently inhibits the expression and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[2][3][5]

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in organic solvents like DMSO (dimethyl sulfoxide), DMF (dimethylformamide), and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.[4]

Q4: What is the stability of this compound in solution?

A4: Stock solutions of this compound in DMSO can be stored at -20°C for about one month or at -80°C for up to six months.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Unexpected Experimental Results

Q5: My cells are showing a phenotype inconsistent with NF-κB inhibition (e.g., cell cycle arrest, apoptosis). What could be the cause?

A5: While this compound is a known NF-κB inhibitor, it can also influence other signaling pathways, which may be considered off-target effects depending on your experimental context. These include:

-

p53 and Cell Cycle Arrest: Avenanthramide-C has been shown to increase the expression and stability of the p53 protein, leading to an upregulation of the cyclin-dependent kinase inhibitor p21cip1. This can cause cell cycle arrest in the G1 phase.[7]

-

MAPK Pathway Modulation: In some cell types, Avenanthramide-C can inhibit the phosphorylation of p38 MAP kinase and JNK (c-Jun N-terminal kinase), but not ERK (extracellular signal-regulated kinase).[8][9] This can affect a wide range of cellular processes, including stress responses and apoptosis.

-

SIRT1 Activation: Avenanthramide-C can activate Sirtuin 1 (SIRT1), a deacetylase involved in cellular regulation, which can in turn inhibit hypoxia-induced COX-2 expression.[10][11]

-

PI3K/Akt Pathway Activation: In certain contexts, Avenanthramide-C has been observed to activate the PI3K/Akt/GSK3β signaling pathway, which is involved in cell survival and apoptosis.[12][13]

Mitigation Strategy:

-

Confirm Pathway Modulation: Use specific inhibitors for the suspected off-target pathway in conjunction with this compound to see if the unexpected phenotype is reversed.

-

Dose-Response Analysis: Perform a careful dose-response study. Off-target effects may only appear at higher concentrations.

-

Control Experiments: Include positive and negative controls for each of the potential off-target pathways in your experimental design.

Q6: I am observing lower than expected potency or a complete lack of effect in my assay.

A6: This could be due to several factors related to compound handling and experimental setup:

-

Solubility Issues: this compound has poor aqueous solubility. If not properly dissolved in a stock solvent like DMSO before dilution in aqueous media, it may precipitate, leading to a lower effective concentration.

-

Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation of the compound.

-

Cell Type Specificity: The effects of this compound can be cell-type specific. The expression levels of its targets and the activity of related signaling pathways can vary between different cell lines.

-

Assay Interference: Natural polyphenolic compounds can sometimes interfere with certain assay formats, such as those relying on fluorescence or colorimetric readouts.

Mitigation Strategy:

-

Verify Solubility: After diluting the DMSO stock in your aqueous buffer, visually inspect for any precipitation. If precipitation is observed, consider adjusting the final DMSO concentration or using a different dilution method.

-

Fresh Preparations: Use freshly prepared dilutions for each experiment and follow recommended storage conditions for stock solutions.

-

Literature Review: Consult the literature for studies using this compound in your specific cell line or a similar one to determine an appropriate concentration range.

-

Assay Controls: Run appropriate controls to check for assay interference, such as including the compound in a cell-free version of the assay.

Assay-Specific Troubleshooting

Q7: In my Western blot for IKK and IκB phosphorylation, I am seeing inconsistent results or high background.

A7: Western blotting for phosphorylated proteins requires specific precautions:

-

Phosphatase Inhibitors: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation state of your target proteins.

-

Blocking Buffer: For phospho-antibodies, BSA (Bovine Serum Albumin) is often a better blocking agent than milk, as milk contains phosphoproteins that can increase background.

-

Antibody Validation: Ensure that your primary antibodies for phosphorylated IKK and IκB have been validated for specificity.

Mitigation Strategy:

-

Optimize Lysis Buffer: Use a freshly prepared lysis buffer with a potent phosphatase inhibitor cocktail.

-

Test Blocking Conditions: Compare blocking with 5% BSA in TBST to your standard blocking buffer.

-

Include Controls: Run positive and negative controls for phosphorylation, such as treating cells with a known activator of the NF-κB pathway (e.g., TNF-α) with and without this compound.

Q8: My cytokine ELISA results show high variability between replicates.

A8: High variability in ELISA can stem from several sources:

-

Pipetting Errors: Inconsistent pipetting of standards, samples, or reagents is a common cause of variability.

-

Washing Steps: Inadequate or inconsistent washing can lead to high background and poor precision.

-

Incubation Times and Temperatures: Deviations from the recommended incubation parameters can affect the binding kinetics of the antibodies.

Mitigation Strategy:

-

Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.

-

Standardize Washing: Use an automated plate washer if available. If washing manually, ensure a consistent technique for all wells.

-

Control Incubation Conditions: Perform incubations in a temperature-controlled environment and use a timer to ensure consistent timing for all plates.

Quantitative Data Summary

| Parameter | Value | Cell Type/Assay Condition | Reference |

| On-Target Activity | |||

| IC50 for NF-κB Activation | ~ 40 μM | Human Aortic Endothelial Cells (HAEC) | [4] |

| Effective Concentrations in Cell-Based Assays | |||

| Inhibition of IL-6, IL-8, MCP-1 Secretion | 10 - 80 μM | Human Aortic Endothelial Cells (HAEC) | [2] |

| Cell Cycle Arrest (G1 phase) | 80 μM | Rat Aortic Smooth Muscle Cells (A10) | [7] |

| Inhibition of p38 and JNK Phosphorylation | 50 - 100 μM | Human Gingival Fibroblasts | [11] |

| Inhibition of MMP-9 Expression | 50 - 100 μM | Human Aortic Smooth Muscle Cells (HASMC) | [9] |

| Induction of Apoptosis | 400 μM | Human Breast Cancer Cells (MDA-MB-231) | [8][10] |

| Cytoprotective Effects | 100 - 200 μM | Normal Human Dermal Fibroblasts | [7] |

Signaling Pathways and Experimental Workflows

Caption: On-target and potential off-target signaling pathways of this compound.

Caption: A logical workflow for troubleshooting unexpected experimental results.

Caption: Logical relationships for diagnosing reduced cell viability.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of this compound on the viability of adherent cell lines.

Materials:

-

Adherent cells in culture

-

Complete culture medium

-

This compound stock solution (e.g., 20 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include wells with medium and DMSO only as a vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent to each well to dissolve the crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot for Phosphorylated IκBα

This protocol outlines the detection of IκBα phosphorylation as a marker of NF-κB pathway activation.

Materials:

-

Cell culture reagents

-

This compound

-

NF-κB pathway activator (e.g., TNF-α, 20 ng/mL)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% w/v BSA in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with desired concentrations of this compound for 1-2 hours. Then, stimulate the cells with an NF-κB activator (e.g., TNF-α) for 15-30 minutes. Include appropriate controls (untreated, vehicle + activator, compound alone).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed for total IκBα and a loading control like β-actin.

Protocol 3: ELISA for IL-6 Secretion

This protocol provides a general outline for a sandwich ELISA to measure the concentration of secreted IL-6 in cell culture supernatants.

Materials:

-

IL-6 ELISA kit (containing capture antibody, detection antibody, HRP-conjugate, substrate, and standards)

-

96-well ELISA plate

-

Cell culture supernatants from treated cells

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 1 M H2SO4)

-

Microplate reader (450 nm absorbance)

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the IL-6 capture antibody as per the kit instructions. Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate with wash buffer. Block the plate with the blocking buffer provided in the kit for 1-2 hours at room temperature.

-